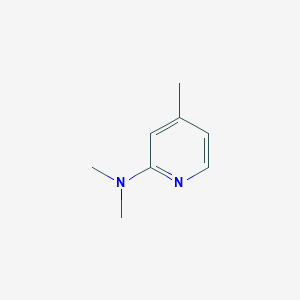

N,N,4-Trimethylpyridin-2-amine

Description

Properties

IUPAC Name |

N,N,4-trimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-4-5-9-8(6-7)10(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODKXQZRQNZRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596353 | |

| Record name | N,N,4-Trimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20173-72-2 | |

| Record name | N,N,4-Trimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Self-Limiting Alkylation via N-Aminopyridinium Salts

A recent advanced method involves the use of N-aminopyridinium salts as ammonia surrogates for selective secondary amine synthesis through a self-limiting alkylation mechanism. This approach was demonstrated with N-aryl-N-aminopyridinium derivatives reacting with alkyl halides under mild conditions to yield monoalkylated secondary amines.

- Procedure: N-aminopyridinium salt (e.g., 3a) is reacted with an alkyl iodide (e.g., 1-iodohexane) in acetonitrile at 70 °C with cesium carbonate as base.

- Mechanism: The reaction proceeds via formation of a highly nucleophilic pyridinium ylide intermediate, which undergoes selective monoalkylation. The resulting N-alkyl-N-pyridinium amine is less nucleophilic, preventing further alkylation.

- Depyridylation: The pyridinium moiety is removed in situ by electron transfer from cesium carbonate, yielding the secondary amine.

- Yields: Secondary amines are obtained in good yields (up to 79%).

- Advantages: High selectivity, mild conditions, and applicability to complex molecules.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| N-aminopyridinium salt + alkyl iodide | Cs2CO3, MeCN, 70 °C, 16 h | N-alkylated pyridinium salt (98% yield) |

| In situ depyridylation | Cs2CO3, same conditions | Secondary amine (79% yield) |

This method is significant for its modularity and the concept of self-limiting alkylation, enabling efficient synthesis of secondary amines like N,N,4-trimethylpyridin-2-amine analogs.

Base-Promoted Cascade Synthesis from N-Propargylic β-Enaminones

Another approach involves base-promoted cascade reactions where N-substituted formamides react with in situ-generated 1,4-oxazepines from N-propargylic β-enaminones to yield 2-aminopyridine derivatives.

- Procedure: N-propargylic β-enaminones react with formamides in the presence of NaOH at room temperature.

- Mechanism: The reaction proceeds through cyclization to oxazepines, epoxide formation, nucleophilic addition of formamide, aromatization, and spontaneous N-deformylation.

- Yields: Good yields ranging from 31% to 88%.

- Advantages: Mild conditions, no need for transition metals, and the formyl group acts as a traceless activating group.

This method is more suited for preparing 2-aminopyridines with various substitutions but can be adapted for methyl-substituted derivatives.

Direct Amination of Chloropyridines with Amides

A simpler and practical method involves direct C-N bond formation between chloropyridines and amides under reflux without the need for transition metals or microwave irradiation.

- Procedure: Chloropyridine is refluxed with N,N-dimethylformamide or other amides.

- Outcome: Formation of aminopyridine derivatives including N,N-dimethyl-5-nitropyridin-2-amine analogs.

- Yields: Up to 80% with scalability demonstrated.

- Advantages: Metal-free, straightforward, and scalable.

This method can be adapted for the preparation of this compound by selecting appropriate chloropyridine and amide substrates.

Reductive Amination and Alkylation

General amine preparation techniques include reductive amination of pyridin-2-carboxaldehyde derivatives followed by alkylation.

- Procedure: Pyridin-2-carboxaldehyde is reacted with methylamine or dimethylamine under reductive amination conditions (e.g., NaBH4 or catalytic hydrogenation).

- Follow-up: Alkylation at the 4-position can be achieved via electrophilic substitution or cross-coupling.

- Advantages: Well-established, allows control over substitution pattern.

Catalytic Coupling Methods (Buchwald–Hartwig Amination)

For more complex derivatives, catalytic amination using palladium-catalyzed Buchwald–Hartwig coupling enables installation of amino groups on halogenated methylpyridine derivatives.

- Procedure: Brominated or chlorinated 4-methylpyridine derivatives are reacted with secondary amines or ammonia equivalents under Pd catalysis.

- Protection: Phenolic or other groups may be protected during synthesis to prevent side reactions.

- Yields: Generally high with good functional group tolerance.

- Example: Coupling benzophenone imine followed by acidic cleavage to liberate free amine, then further functionalization.

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Self-Limiting Alkylation (N-aminopyridinium salts) | Alkyl halides, Cs2CO3, MeCN, 70 °C | ~79 | High selectivity, mild, modular | Requires preparation of pyridinium salts |

| Base-Promoted Cascade (N-propargylic β-enaminones) | NaOH, formamides, room temp | 31–88 | Mild, metal-free | Substrate scope limited |

| Direct Amination of Chloropyridines | Chloropyridine + amides, reflux | ~80 | Simple, scalable, metal-free | Limited to suitable chloropyridines |

| Reductive Amination + Alkylation | Pyridine aldehydes, amines, reducing agents | Variable | Well-established | Multi-step, may require protection |

| Catalytic Coupling (Buchwald–Hartwig) | Pd catalyst, halopyridines, amines | High | Functional group tolerance | Requires catalysts, ligands |

- The self-limiting alkylation method uniquely balances nucleophilicity to prevent overalkylation, a common issue in amine synthesis.

- The base-promoted cascade method leverages traceless formyl groups, simplifying purification.

- Direct amination methods avoid metals but may require harsher conditions or longer reaction times.

- Catalytic coupling provides versatility but needs careful control of reaction parameters and catalyst systems.

- Protection/deprotection strategies (e.g., TBDPS or benzyl groups) are often necessary for multifunctional substrates to prevent side reactions.

The preparation of this compound can be efficiently achieved through several synthetic routes, with the self-limiting alkylation of N-aminopyridinium salts standing out as a modern, selective, and high-yielding method. Alternative approaches such as base-promoted cascades, direct amination, and catalytic coupling offer complementary strategies depending on substrate availability, scale, and desired functionalization. Selection of the method depends on the specific synthetic context, availability of starting materials, and operational considerations.

Chemical Reactions Analysis

Types of Reactions

N,N,4-Trimethylpyridin-2-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The methyl groups attached to the nitrogen and carbon atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

N,N,4-Trimethylpyridin-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N,N,4-Trimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Key Properties of N,N,4-Trimethylpyridin-2-amine and Analogues

Structural and Electronic Differences

Substituent Position :

- This compound has methyl groups at positions 2 (N,N-dimethyl) and 4, creating a sterically accessible amine for nucleophilic reactions. In contrast, 2,4,6-Trimethylpyridin-3-amine has methyl groups at positions 2, 4, and 6, leading to increased steric hindrance around the C3 amine, reducing its reactivity in bulky reactions .

- The nitro-substituted derivatives (e.g., N,N-Dimethyl-3-nitropyridin-2-amine) exhibit electron-withdrawing effects, lowering basicity but enhancing electrophilicity for aromatic substitutions .

Electronic Effects :

- Methyl groups in this compound donate electrons via inductive effects, increasing the amine’s nucleophilicity. This contrasts with nitro groups, which withdraw electrons, making the ring less reactive toward electrophiles but more reactive toward nucleophiles .

Biological Activity

N,N,4-Trimethylpyridin-2-amine, a derivative of pyridine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis methods, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with three methyl groups and an amino group. Its molecular formula is , with a molecular weight of approximately 136.19 g/mol. The presence of the amino group enhances its potential interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, 5-Bromo-N,N,4-trimethylpyridin-2-amine has shown potential as an antimicrobial agent due to the reactivity conferred by the bromine atom attached to the pyridine ring. Studies have demonstrated that this compound can inhibit various microbial strains, suggesting its utility in developing new antimicrobial agents .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. In particular, studies on synthesized derivatives have shown promising results in inhibiting the α-glucosidase enzyme, which is crucial in carbohydrate metabolism. The synthesized compounds exhibited IC50 values ranging from 12.4 to 103.2 μM, indicating moderate to excellent inhibitory activity .

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| 5-Bromo-N,N,4-trimethylpyridin-2-amine | 12.4 - 103.2 | α-glucosidase inhibition |

| This compound | TBD | Potential antimicrobial activity |

Case Studies

- Synthesis and Evaluation of Derivatives : A study synthesized various derivatives of this compound and evaluated their biological activities. Among these, compounds with halogen substitutions showed enhanced reactivity and biological efficacy compared to non-halogenated variants .

- Pharmacological Applications : Another investigation focused on 5-(1-Ethylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine, which demonstrated pharmacological properties relevant to its role as a ligand in biochemical assays. This compound was found to interact effectively with specific receptors and enzymes, modulating their activities and suggesting therapeutic potential .

The biological activity of this compound derivatives can be attributed to their ability to interact with various biological macromolecules:

- Receptor Binding : The amino group allows for hydrogen bonding with receptor sites on proteins.

- Enzyme Interaction : The structure facilitates binding to active sites of enzymes, inhibiting their function.

Future Directions

Research into this compound and its derivatives is ongoing, with a focus on:

- Optimizing Synthesis : Developing more efficient synthetic routes to produce derivatives with enhanced biological activity.

- Exploring Therapeutic Applications : Investigating the potential of these compounds in treating metabolic disorders and infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N,4-Trimethylpyridin-2-amine, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via alkylation of pyridin-2-amine derivatives. For example, sequential methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃ or NaH) under anhydrous conditions. Temperature control (0–60°C) and solvent choice (e.g., DMF, THF) are critical to avoid over-alkylation or decomposition. Purification often involves column chromatography or recrystallization .

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure selective N-methylation over ring methylation.

Q. How is this compound characterized spectroscopically, and what spectral features distinguish it from isomers?

- Methodological Answer :

- ¹H NMR : Look for three distinct methyl group signals:

- N-methyl protons (δ ~2.8–3.2 ppm, singlet),

- 4-methyl protons (δ ~2.3–2.5 ppm, singlet),

- Pyridine ring protons (δ ~6.5–8.5 ppm, multiplet).

- ¹³C NMR : Methyl carbons appear at δ ~30–45 ppm, with pyridine carbons at δ ~120–160 ppm.

- IR : Stretching vibrations for C–N (1250–1350 cm⁻¹) and aromatic C–H (3000–3100 cm⁻¹).

- Contradictions : Overlapping signals in NMR may require advanced techniques like 2D-COSY or NOESY for unambiguous assignment .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store in a cool, dry place away from oxidizing agents.

- Dispose of waste via licensed chemical disposal services to mitigate environmental hazards .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in transition-metal-catalyzed coupling reactions?

- Methodological Answer :

- Steric Effects : The bulky N,N-dimethyl groups may hinder coordination to metal centers (e.g., Pd or Cu), reducing catalytic efficiency in Suzuki-Miyaura or Ullmann couplings.

- Electronic Effects : The electron-donating methyl groups increase electron density on the pyridine ring, potentially altering substrate activation in cross-coupling reactions.

- Experimental Design : Compare reaction yields and rates with/without methyl substituents using kinetic studies and DFT calculations .

Q. What strategies resolve contradictions in reported regioselectivity during functionalization of this compound?

- Case Study : Literature discrepancies in nitration or halogenation positions (C-3 vs. C-5) may arise from solvent polarity or catalyst choice.

- Methodological Answer :

- Use directing groups (e.g., B(OH)₂) to control regioselectivity.

- Employ in situ spectroscopy (Raman or UV-vis) to track intermediate formation.

- Compare results under varying conditions (e.g., HNO₃/H₂SO₄ vs. AcONO₂) .

Q. How can computational modeling predict the biological activity of this compound derivatives as enzyme inhibitors?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., kinases or oxidases).

- Validate predictions with in vitro assays (IC₅₀ measurements) and SAR analysis.

- Address contradictions between predicted and observed activity by refining force field parameters or incorporating solvation effects .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 85–95°C)?

- Hypotheses :

- Impurities from incomplete purification (e.g., residual solvents or by-products).

- Polymorphism: Different crystalline forms due to recrystallization conditions (slow vs. fast cooling).

- Resolution :

- Characterize purity via HPLC (>98%) and DSC to identify polymorphs .

Q. How do solvent effects explain divergent reactivity outcomes in nucleophilic aromatic substitution reactions?

- Case Study : Higher yields in DMSO vs. DMF for amination reactions.

- Analysis :

- DMSO’s polar aprotic nature enhances nucleophilicity of amines.

- DMF may coordinate to intermediates, slowing reaction kinetics.

- Use Kamlet-Taft parameters to correlate solvent polarity with reaction rates .

Methodological Tables

| Reaction Optimization Parameters | Impact on Yield |

|---|---|

| Temperature (25°C vs. 60°C) | Higher temps risk decomposition |

| Solvent (THF vs. DMSO) | DMSO improves solubility |

| Catalyst (Pd(OAc)₂ vs. PdCl₂) | Pd(OAc)₂ enhances coupling efficiency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.